molecular formula C15H12F3NO3 B5247181 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene

1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene

Cat. No.: B5247181
M. Wt: 311.25 g/mol
InChI Key: NRHJNGIINQWTFE-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene is an aromatic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The trifluoromethylation process is a crucial step, often achieved through radical trifluoromethylation techniques . The reaction conditions usually require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing advanced reactors and continuous flow systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is essential to achieve consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction processes, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and trifluoromethyl groups in 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene makes it unique compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability, lipophilicity, and overall reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1,2-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-9-3-5-12(7-10(9)2)22-14-6-4-11(15(16,17)18)8-13(14)19(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHJNGIINQWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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